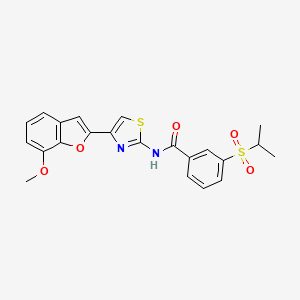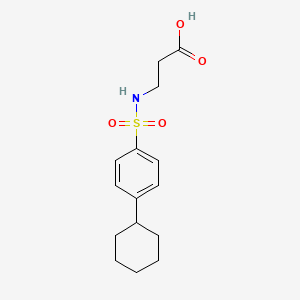
3-(4-Cyclohexylbenzenesulfonamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Cyclohexylbenzenesulfonamido)propanoic acid is a chemical compound with the molecular formula C15H21NO4S and a molecular weight of 311.4 g/mol . It is also known by its IUPAC name, N-[(4-cyclohexylphenyl)sulfonyl]-beta-alanine . This compound is characterized by the presence of a cyclohexyl group attached to a benzene ring, which is further connected to a sulfonamido group and a propanoic acid moiety.
Preparation Methods
The synthesis of 3-(4-Cyclohexylbenzenesulfonamido)propanoic acid typically involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with beta-alanine under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the amino group of beta-alanine. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
3-(4-Cyclohexylbenzenesulfonamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
3-(4-Cyclohexylbenzenesulfonamido)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Mechanism of Action
The mechanism of action of 3-(4-Cyclohexylbenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the cyclohexyl and benzene rings provide hydrophobic interactions that enhance the binding affinity of the compound to its targets .
Comparison with Similar Compounds
3-(4-Cyclohexylbenzenesulfonamido)propanoic acid can be compared with other similar compounds, such as:
3-(4-Methylphenylsulfonamido)propanoic acid: This compound has a methyl group instead of a cyclohexyl group, which affects its chemical properties and biological activities.
3-(4-Hydroxyphenylsulfonamido)propanoic acid: The presence of a hydroxy group in this compound introduces additional hydrogen bonding capabilities, influencing its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-[(4-cyclohexylphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c17-15(18)10-11-16-21(19,20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-9,12,16H,1-5,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATMKOQCBUNILJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 6-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006663.png)
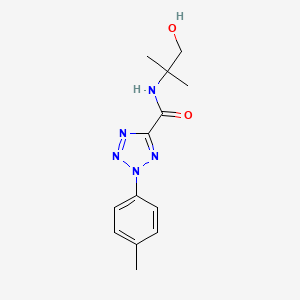
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]propanamide](/img/structure/B3006666.png)
![1-[[7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B3006669.png)
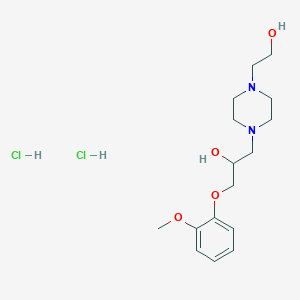
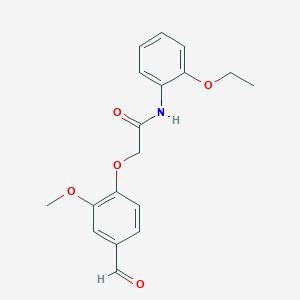
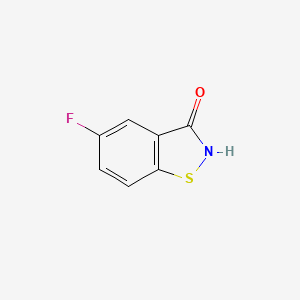
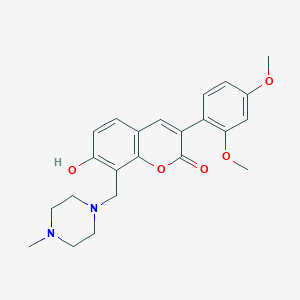
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B3006677.png)
![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B3006679.png)
![4-[(5-Ethoxypyridin-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B3006680.png)
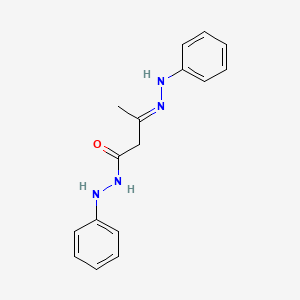
![2-Chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide](/img/structure/B3006683.png)
